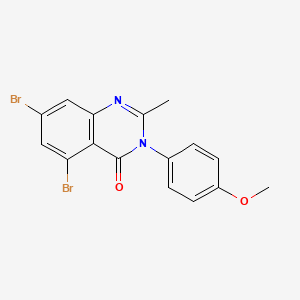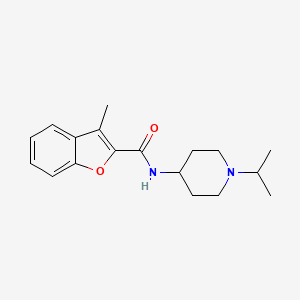
2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile, also known as BPN, is a chemical compound that belongs to the family of naphthylacrylonitriles. BPN is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of science.
科学研究应用
2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various fields of science. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have anticancer properties and has been tested against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory effects in various animal models.
作用机制
The mechanism of action of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have various biochemical and physiological effects in cells and animals. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have anti-inflammatory effects and has been tested in various animal models of inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile in lab experiments is its specificity for certain enzymes and signaling pathways. 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to selectively inhibit the activity of certain protein kinases, which makes it a useful tool for studying cell signaling and regulation. However, one of the limitations of using 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile in lab experiments is its complex synthesis method and relatively high cost compared to other compounds.
未来方向
There are many potential future directions for research on 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile. One area of research could be the development of more efficient and cost-effective synthesis methods for 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile. Another area of research could be the optimization of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile for use as an anticancer or anti-inflammatory agent. Additionally, further studies could be conducted to fully understand the mechanism of action of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile and its potential therapeutic applications in various fields of science.
合成方法
The synthesis of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is a multi-step process that involves the reaction of 2-methoxy-1-naphthaldehyde with 4-bromoaniline in the presence of a base to form the intermediate product. The intermediate product is then reacted with acrylonitrile in the presence of a catalyst to produce 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile. The synthesis of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is a complex process that requires careful attention to detail and precise control of reaction conditions.
属性
IUPAC Name |
(Z)-2-(4-bromophenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO/c1-23-20-11-8-15-4-2-3-5-18(15)19(20)12-16(13-22)14-6-9-17(21)10-7-14/h2-12H,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNVBPGIRSQZKR-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-bromophenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)


![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)

acetate](/img/structure/B5118614.png)

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)
![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)